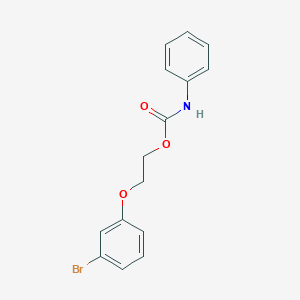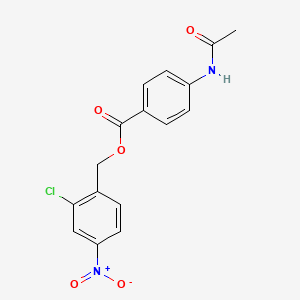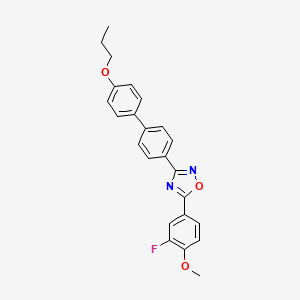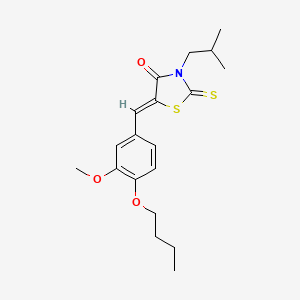
2-(3-bromophenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)ethyl phenylcarbamate, also known as BP-897, is a selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
2-(3-bromophenoxy)ethyl phenylcarbamate is a selective dopamine D3 receptor antagonist, which means that it blocks the activity of the dopamine D3 receptor. This receptor is primarily found in the mesolimbic pathway, which is involved in the reward system of the brain. By blocking the activity of the dopamine D3 receptor, 2-(3-bromophenoxy)ethyl phenylcarbamate reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. It also helps to improve cognitive function and reduce negative symptoms in schizophrenia by modulating the activity of the mesocortical pathway.
Biochemical and Physiological Effects
2-(3-bromophenoxy)ethyl phenylcarbamate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. It has also been shown to reduce negative symptoms in schizophrenia and improve motor symptoms in Parkinson's disease. Additionally, 2-(3-bromophenoxy)ethyl phenylcarbamate has been shown to modulate the activity of the mesolimbic and mesocortical pathways, which are involved in the reward system and cognitive function, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-bromophenoxy)ethyl phenylcarbamate is its selectivity for the dopamine D3 receptor, which means that it has fewer side effects than other drugs that target multiple dopamine receptors. Additionally, 2-(3-bromophenoxy)ethyl phenylcarbamate has shown promising results in animal models, which suggests that it may be a useful therapeutic agent in humans. However, there are also some limitations to using 2-(3-bromophenoxy)ethyl phenylcarbamate in lab experiments. For example, it can be difficult to obtain and purify, which can limit its availability for research. Additionally, more research is needed to fully understand its potential therapeutic applications in humans.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-bromophenoxy)ethyl phenylcarbamate. One area of interest is the development of new drugs that target the dopamine D3 receptor, which may have even greater selectivity and fewer side effects than 2-(3-bromophenoxy)ethyl phenylcarbamate. Additionally, more research is needed to fully understand the potential therapeutic applications of 2-(3-bromophenoxy)ethyl phenylcarbamate in humans, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Finally, research is needed to determine the optimal dosing and administration of 2-(3-bromophenoxy)ethyl phenylcarbamate in humans, as well as its potential side effects.
Synthesemethoden
2-(3-bromophenoxy)ethyl phenylcarbamate can be synthesized using a multi-step process, starting with the reaction of 3-bromophenol and 2-chloroethyl phenylcarbamate to form 2-(3-bromophenoxy)ethyl phenylcarbamate. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenoxy)ethyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the major areas of research is drug addiction, where 2-(3-bromophenoxy)ethyl phenylcarbamate has shown promising results in reducing drug-seeking behavior in animal models. It has also been studied in the treatment of schizophrenia, where it has been shown to improve cognitive function and reduce negative symptoms. Additionally, 2-(3-bromophenoxy)ethyl phenylcarbamate has been investigated for its potential use in the treatment of Parkinson's disease, where it may help to reduce motor symptoms and improve quality of life.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBSJUKSAPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Bromophenoxy)ethyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)


![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)